molecular formula C23H18N2O5S B3446689 5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester

5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester

Cat. No.: B3446689
M. Wt: 434.5 g/mol
InChI Key: KANDLTWEIDLRCQ-UHFFFAOYSA-N
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Description

5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester is a synthetic organic compound featuring a phenothiazine moiety linked via a carbonyl-amino group to the 5-position of an isophthalic acid dimethyl ester backbone. The compound is synthesized through coupling reactions between phenothiazine derivatives and isophthalic acid intermediates, followed by esterification or saponification steps .

Properties

IUPAC Name

dimethyl 5-(phenothiazine-10-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-21(26)14-11-15(22(27)30-2)13-16(12-14)24-23(28)25-17-7-3-5-9-19(17)31-20-10-6-4-8-18(20)25/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANDLTWEIDLRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester typically involves the following steps:

    Formation of Phenothiazine-10-carbonyl Chloride: Phenothiazine is reacted with thionyl chloride to form phenothiazine-10-carbonyl chloride.

    Amidation Reaction: The phenothiazine-10-carbonyl chloride is then reacted with 5-amino-isophthalic acid dimethyl ester in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester, enabling comparative analysis of their synthesis, properties, and applications:

Table 1: Structural Comparison of Key Compounds

Compound Name Substituent at 5-Position Functional Groups Molecular Formula Key Applications
Target Compound Phenothiazine-10-carbonyl-amino Dimethyl ester, amide C₂₄H₁₉N₂O₅S Enzyme inhibition
5-(10-(9-Carboxyanthracenyl))isophthalic acid Anthracenyl-carboxylic acid Carboxylic acid C₂₄H₁₆O₆ Luminescent materials
5-Nitro-isophthalic acid monomethyl ester Nitro Monomethyl ester C₉H₇NO₆ Pharmaceutical intermediate
Dimethyl 5-aminoisophthalate (CAS 99-27-4) Amino Dimethyl ester C₁₀H₁₁NO₄ Precursor for amide synthesis
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl-ethynyl Ethynyl, nitro C₂₀H₁₂N₂O₂S Nonlinear optics

Physicochemical and Functional Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s phenothiazine moiety provides electron-donating character, enhancing π-π stacking in supramolecular assemblies. In contrast, nitro-substituted analogs (e.g., 5-nitro-isophthalic acid monomethyl ester) exhibit electron-deficient aromatic systems, favoring reactivity in nucleophilic substitutions .
  • Luminescence: Anthracenyl-substituted isophthalic acid derivatives show strong blue emission due to extended conjugation , whereas phenothiazine-linked compounds may exhibit tunable luminescence from charge-transfer states .
  • Solubility : The dimethyl ester groups in the target compound improve solubility in organic solvents (e.g., THF, DMF) compared to carboxylic acid analogs .

Biological Activity

5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester is a synthetic compound derived from phenothiazine, a class of drugs known for their antipsychotic properties. This compound exhibits a range of biological activities attributed to its structural characteristics, which influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula of this compound is C23H18N2O5SC_{23}H_{18}N_{2}O_{5}S. Its structure can be represented as:

SMILES COC(=O)c4cc(NC(=O)c3cc(S(=O)(=O)c2ccccc2)cc3)N(c1ccccc1)c4\text{SMILES }COC(=O)c4cc(NC(=O)c3cc(S(=O)(=O)c2ccccc2)cc3)N(c1ccccc1)c4

This structure allows for various interactions with biological targets, particularly due to the presence of the phenothiazine moiety.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Phenothiazines are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
  • Anticancer Properties : Research indicates that phenothiazine derivatives can inhibit cancer cell growth and tubulin polymerization, suggesting potential applications in cancer therapy. The specific structural modifications in this compound may enhance these effects .
  • Neuroleptic Effects : As a derivative of phenothiazine, this compound may also exert neuroleptic effects by blocking dopaminergic receptors, which is significant in the treatment of psychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of phenothiazine derivatives, providing insights into their potential therapeutic applications:

  • Study on Anticancer Activity : A study demonstrated that phenothiazine derivatives could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific derivative this compound showed enhanced activity compared to traditional phenothiazines .
  • Antioxidant Properties : Another research highlighted the ability of phenothiazines to act as radical scavengers, thus reducing lipid peroxidation in biological membranes. This property was particularly noted in studies involving rat brain tissues .

Data Table: Summary of Biological Activities

Activity Type Description References
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInhibits cancer cell growth; induces apoptosis
NeurolepticBlocks dopaminergic receptors; used in psychiatric treatments
AntimicrobialExhibits bactericidal properties against certain pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester
Reactant of Route 2
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5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester

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